Pharmacopeial Identity: EP Impurity A vs. Other Rizatriptan Dimers (1,2-Dimer and 2,2-Dimer)
Rizatriptan EP Impurity A (dimer) is structurally and regulatory distinct from other process-related rizatriptan dimers. Raj et al. (2009) identified three process impurities in rizatriptan benzoate batches: Imp-3 (rizatriptan-2,5-dimer, i.e., the EP Impurity A), rizatriptan-1,2-dimer, and rizatriptan-2,2-dimer. While EP Impurity A has the molecular formula C₂₈H₃₅N₇ (MW 469.62 g/mol), the 2,2-dimer has the formula C₃₆H₄₉N₁₁ (MW 635.85 g/mol) and a LogP of 4.61, representing a fundamentally different chemical entity. Only Imp-3/2,5-dimer is designated as EP Impurity A, making it the sole dimer with official pharmacopeial recognition for ANDA regulatory submissions .
| Evidence Dimension | Molecular formula and molecular weight |
|---|---|
| Target Compound Data | C₂₈H₃₅N₇; MW = 469.62 g/mol (Rizatriptan EP Impurity A / 2,5-dimer) |
| Comparator Or Baseline | C₃₆H₄₉N₁₁; MW = 635.85 g/mol (Rizatriptan 2,2-dimer); rizatriptan-1,2-dimer also structurally distinct |
| Quantified Difference | Rizatriptan-2,2-dimer is ~35% larger by molecular weight and has a different elemental composition; only EP Impurity A bears official EP designation |
| Conditions | Structural elucidation by NMR, Mass, and IR; HPLC co-injection with rizatriptan benzoate for retention time confirmation |
Why This Matters
For ANDA regulatory filings, only the EP-designated impurity standard (EP Impurity A) is acceptable for method validation and quality control, making non-EP dimers unsuitable substitutes.
- [1] Raj, T. J. S., et al. (2009). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 156–162. View Source
